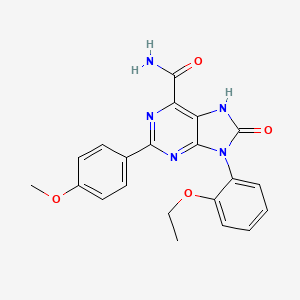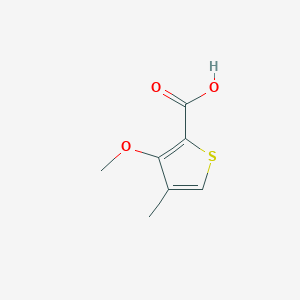
N-(1-cyano-2-methylpropyl)-1-(2-phenylacetyl)piperidine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-cyano-2-methylpropyl)-1-(2-phenylacetyl)piperidine-3-carboxamide, also known as CTDP-31, is a synthetic compound that belongs to the class of piperidine carboxamide derivatives. It has been found to have potential applications in scientific research, particularly in the field of neuroscience.
Mecanismo De Acción
The mechanism of action of N-(1-cyano-2-methylpropyl)-1-(2-phenylacetyl)piperidine-3-carboxamide is not fully understood. However, it has been proposed that N-(1-cyano-2-methylpropyl)-1-(2-phenylacetyl)piperidine-3-carboxamide may act as a positive allosteric modulator of the N-methyl-D-aspartate (NMDA) receptor, a key receptor involved in LTP. N-(1-cyano-2-methylpropyl)-1-(2-phenylacetyl)piperidine-3-carboxamide may also increase the activity of extracellular signal-regulated kinase (ERK), a protein that is involved in the regulation of neuronal plasticity.
Biochemical and Physiological Effects
N-(1-cyano-2-methylpropyl)-1-(2-phenylacetyl)piperidine-3-carboxamide has been found to enhance LTP and increase the expression of BDNF, as mentioned earlier. It has also been shown to increase the density of dendritic spines, which are structures that are involved in synaptic transmission. These findings suggest that N-(1-cyano-2-methylpropyl)-1-(2-phenylacetyl)piperidine-3-carboxamide may have a positive effect on neuronal plasticity and cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(1-cyano-2-methylpropyl)-1-(2-phenylacetyl)piperidine-3-carboxamide in lab experiments is its ability to enhance LTP and increase the expression of BDNF. This makes it a useful tool for studying the mechanisms underlying learning and memory formation. However, one limitation of using N-(1-cyano-2-methylpropyl)-1-(2-phenylacetyl)piperidine-3-carboxamide is its potential toxicity. Studies have shown that high doses of N-(1-cyano-2-methylpropyl)-1-(2-phenylacetyl)piperidine-3-carboxamide can lead to neuronal death and neuroinflammation. Therefore, it is important to use N-(1-cyano-2-methylpropyl)-1-(2-phenylacetyl)piperidine-3-carboxamide at appropriate doses and to monitor its toxicity in lab experiments.
Direcciones Futuras
There are several future directions for N-(1-cyano-2-methylpropyl)-1-(2-phenylacetyl)piperidine-3-carboxamide research. One direction is to investigate its therapeutic potential for cognitive disorders such as Alzheimer's disease. Another direction is to study its effects on other neurotransmitter systems, such as the dopaminergic and serotonergic systems. Additionally, further research is needed to understand the mechanism of action of N-(1-cyano-2-methylpropyl)-1-(2-phenylacetyl)piperidine-3-carboxamide and to develop more selective and potent derivatives of the compound.
Conclusion
In conclusion, N-(1-cyano-2-methylpropyl)-1-(2-phenylacetyl)piperidine-3-carboxamide is a synthetic compound that has potential applications in scientific research, particularly in the field of neuroscience. It has been found to enhance LTP, increase the expression of BDNF, and have a positive effect on neuronal plasticity and cognitive function. However, its potential toxicity must be taken into consideration when using it in lab experiments. Future research should focus on investigating its therapeutic potential for cognitive disorders and understanding its mechanism of action.
Métodos De Síntesis
N-(1-cyano-2-methylpropyl)-1-(2-phenylacetyl)piperidine-3-carboxamide can be synthesized using a multi-step process that involves the reaction of 2-phenylacetyl chloride with 1-methylpiperidine-3-carboxylic acid to form an intermediate. This intermediate is then reacted with 1-cyano-2-methylpropylamine to produce N-(1-cyano-2-methylpropyl)-1-(2-phenylacetyl)piperidine-3-carboxamide. The synthesis method has been optimized to yield high purity and yield of the final product.
Aplicaciones Científicas De Investigación
N-(1-cyano-2-methylpropyl)-1-(2-phenylacetyl)piperidine-3-carboxamide has been found to have potential applications in scientific research, particularly in the field of neuroscience. It has been shown to enhance long-term potentiation (LTP), a process that is crucial for learning and memory formation. N-(1-cyano-2-methylpropyl)-1-(2-phenylacetyl)piperidine-3-carboxamide has also been found to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that plays a key role in neuronal survival and plasticity. These findings suggest that N-(1-cyano-2-methylpropyl)-1-(2-phenylacetyl)piperidine-3-carboxamide may have therapeutic potential for cognitive disorders such as Alzheimer's disease.
Propiedades
IUPAC Name |
N-(1-cyano-2-methylpropyl)-1-(2-phenylacetyl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O2/c1-14(2)17(12-20)21-19(24)16-9-6-10-22(13-16)18(23)11-15-7-4-3-5-8-15/h3-5,7-8,14,16-17H,6,9-11,13H2,1-2H3,(H,21,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGXPPQBCWOKUQB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C#N)NC(=O)C1CCCN(C1)C(=O)CC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyano-2-methylpropyl)-1-(2-phenylacetyl)piperidine-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Methyl-4-(4-phenylpiperazin-1-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B2408842.png)

![2-[(2-Chlorophenyl)methylsulfanyl]-4-methylpyrimidine](/img/structure/B2408845.png)
![N-(2-(2-oxo-2-(phenethylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopropanecarboxamide](/img/structure/B2408846.png)



![2,6-dichloro-N-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanylphenyl]pyridine-3-carboxamide](/img/structure/B2408855.png)
![{3-Aminobicyclo[2.2.1]heptan-2-yl}methanol](/img/structure/B2408856.png)
![4-amino-N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(furan-2-ylmethyl)-2-thioxo-2,3-dihydrothiazole-5-carboxamide](/img/structure/B2408857.png)

![[2-(Aminomethyl)-1,4-oxazepan-4-yl]-(5,6-dimethyl-2,3-dihydro-1-benzofuran-2-yl)methanone;hydrochloride](/img/structure/B2408860.png)

![2-chloro-N-{[(2,3,4-trifluorophenyl)carbamoyl]methyl}propanamide](/img/structure/B2408862.png)